1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Description
1,3-Dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a barbiturate derivative featuring a 5-methylene substituent linked to a hybrid heterocyclic system: a pyrrole ring fused to a thiazole moiety. The compound’s synthesis likely involves Knoevenagel condensation between 1,3-dimethylbarbituric acid and a pyrrole-thiazole carbaldehyde precursor, analogous to methods described for related derivatives .
Properties
IUPAC Name |
1,3-dimethyl-5-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-16-11(19)10(12(20)17(2)14(16)21)8-9-4-3-6-18(9)13-15-5-7-22-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWZJODHUZHYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=NC=CS3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to exhibit a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
For instance, some imidazole derivatives have been reported to show potent in vitro antipromastigote activity, which is justified by their desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse biological activities.
Pharmacokinetics
The presence of certain functional groups, such as a prenyl chain, can make these compounds more lipophilic, which plays an important role in their antioxidant activity.
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability and hence its efficacy. .
Biological Activity
The compound 1,3-dimethyl-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic molecule that integrates thiazole and pyrrole moieties into a pyrimidine framework. This structural composition suggests potential biological activities worth exploring in various pharmacological contexts.
- Chemical Formula : CHNOS
- Molecular Weight : 411.48 g/mol
- CAS Number : 866040-34-8
Anticancer Properties
Recent studies have indicated that compounds with thiazole and pyrrole functionalities exhibit significant anticancer activity. For instance, the thiazole moiety has been linked to enhanced cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis in cancer cells through interactions with specific proteins involved in cell survival pathways. Molecular dynamics simulations have suggested that the compound interacts with Bcl-2 protein primarily through hydrophobic contacts, which is crucial for its cytotoxic activity .
- Case Study : A study conducted on multicellular spheroids demonstrated that this compound effectively reduced cell viability in cancer models. The median effective dose (ED50) was found to be significantly lower than that of standard chemotherapeutic agents like doxorubicin .
Anticonvulsant Activity
The integration of thiazole into the compound's structure may also contribute to anticonvulsant properties. Thiazole derivatives have shown promising results in reducing seizure activity in animal models.
- Research Findings : In a comparative study of thiazole-bearing compounds, several derivatives exhibited protective effects against seizures induced by pentylenetetrazole (PTZ). These findings suggest that similar mechanisms could be at play for our compound .
Antimicrobial Activity
Thiazole and pyrrole derivatives are known for their broad-spectrum antimicrobial activities.
- Activity Spectrum : Preliminary tests indicate that this compound displays notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the compound's ability to disrupt bacterial cell membranes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound.
| Structural Feature | Biological Activity |
|---|---|
| Thiazole Ring | Enhances cytotoxicity |
| Pyrrole Moiety | Contributes to anticonvulsant properties |
| Dimethyl Substitution | Increases lipophilicity and membrane permeability |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The electron-deficient pyrimidinetrione core participates in nucleophilic additions. For example:
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Michael Addition : The α,β-unsaturated ketone moiety reacts with nucleophiles (e.g., amines, thiols) at the β-position .
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Hydrogen Bonding : The carbonyl groups in the pyrimidinetrione ring form hydrogen bonds with electrophilic species, as observed in interactions with malonic acid derivatives .
Electrophilic Substitution on the Thiazole-Pyrrole Moiety
The thiazole and pyrrole rings undergo electrophilic substitution:
-
Thiazole : Susceptible to halogenation or nitration at the 5-position due to electron-withdrawing effects of the sulfur atom .
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Pyrrole : Electrophilic attack occurs preferentially at the α-positions (2- or 5-positions) .
Example :
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Bromination | Br₂/FeCl₃ | 5-bromo-thiazole derivative | ~60% |
Cycloaddition Reactivity
The conjugated diene system (from the methylene bridge) participates in Diels-Alder reactions:
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Dienophile : Maleic anhydride or tetracyanoethylene.
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Product : Fused bicyclic adducts, enhancing structural complexity .
Oxidation and Reduction
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Oxidation : The methylene bridge can be oxidized to a ketone using KMnO₄ or CrO₃, forming a diketone derivative .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the α,β-unsaturated ketone to a saturated hydrocarbon .
Complexation with Metal Ions
The pyrimidinetrione core acts as a ligand for metal ions (e.g., Cu²⁺) via its carbonyl groups, forming coordination complexes. This property is utilized in catalytic applications .
Example :
| Metal Salt | Complex Structure | Application |
|---|---|---|
| CuCl₂ | Octahedral geometry | Catalyst for organic transformations |
Key Challenges in Reactivity Studies
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
- Lipophilicity: The thiazole-pyrrole substituent likely increases LogP compared to dihydroxybenzylidene analogs , favoring blood-brain barrier penetration but complicating aqueous formulation.
- Thermal Stability: High melting points (>250°C) are typical for rigid, conjugated pyrimidinetriones, as seen in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
